Glutaronitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.62 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3807. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

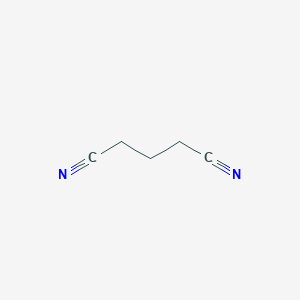

Structure

3D Structure

Propriétés

IUPAC Name |

pentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMUSMDRMJOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060266 | |

| Record name | Pentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-13-8 | |

| Record name | Glutaronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZI68F3CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glutaronitrile from 1,3-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glutaronitrile from 1,3-dibromopropane (B121459). The document details the underlying chemical principles, a plausible experimental protocol, key data presented in tabular format for easy reference, and a visual representation of the experimental workflow.

Introduction

This compound, also known as pentanedinitrile, is a valuable chemical intermediate in organic synthesis.[1][2] Its bifunctional nature, containing two nitrile groups, allows for a variety of chemical transformations, making it a precursor for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. One common and effective method for the laboratory-scale synthesis of this compound is the nucleophilic substitution reaction between 1,3-dibromopropane and a cyanide salt.

This guide will focus on the synthesis of this compound from 1,3-dibromopropane, a readily available starting material.[3][4] The reaction proceeds via a well-established SN2 mechanism, where the cyanide ion acts as the nucleophile.

Reaction Mechanism and Principles

The synthesis of this compound from 1,3-dibromopropane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7][8] In this reaction, the cyanide ion (CN⁻), a potent nucleophile, displaces the bromide ions from the 1,3-dibromopropane molecule in a concerted, two-step process.

Step 1: First Substitution The reaction is initiated by the nucleophilic attack of a cyanide ion on one of the electrophilic carbon atoms of 1,3-dibromopropane. This results in the formation of an intermediate, 4-bromobutyronitrile (B74502), and a bromide ion.

Step 2: Second Substitution A second cyanide ion then attacks the remaining electrophilic carbon atom of the 4-bromobutyronitrile intermediate, displacing the second bromide ion and forming the final product, this compound.

The overall reaction can be represented as:

Br-(CH₂)₃-Br + 2 NaCN → NC-(CH₂)₃-CN + 2 NaBr

The choice of solvent is crucial for the success of this reaction. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are highly effective as they solvate the cation (e.g., Na⁺) of the cyanide salt, leaving the cyanide anion relatively "naked" and highly nucleophilic. This significantly accelerates the rate of the SN2 reaction. In contrast, polar protic solvents like ethanol (B145695) can solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Data Presentation

Physical Properties of Reactants and Products

| Property | 1,3-Dibromopropane | This compound |

| CAS Number | 109-64-8 | 544-13-8 |

| Molecular Formula | C₃H₆Br₂[4] | C₅H₆N₂[2] |

| Molecular Weight | 201.89 g/mol [9] | 94.11 g/mol [2] |

| Appearance | Colorless to light-brown liquid[3][10] | Colorless to light yellow liquid[11] |

| Odor | Sweet odor[3][9][10] | Characteristic odor[11] |

| Boiling Point | 166-168 °C[10] | 285-287 °C[1][12] |

| Melting Point | -34 to -36 °C[9][10] | -29 °C[1][12] |

| Density | 1.989 g/mL at 25 °C[3] | 0.995 g/mL at 25 °C[1][12] |

| Solubility | Insoluble in water; soluble in ether, acetone (B3395972), and chloroform[3] | Slightly soluble in water; soluble in acetone and chloroform[11] |

Safety Information

| Compound | Hazard Statements | Precautionary Statements |

| 1,3-Dibromopropane | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Toxic to aquatic life with long lasting effects.[13] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[14] |

| This compound | Toxic if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Disclaimer: This is a summary of safety information. Always consult the full Safety Data Sheet (SDS) before handling any chemicals.

Experimental Protocol

This section provides a plausible experimental protocol for the synthesis of this compound from 1,3-dibromopropane. This protocol is based on established principles of organic synthesis and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,3-Dibromopropane (1.0 eq)

-

Sodium cyanide (2.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous brine solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (2.2 eq) and anhydrous dimethyl sulfoxide (DMSO). Stir the suspension.

-

Addition of Reactant: Slowly add 1,3-dibromopropane (1.0 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3 x).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and saturated aqueous brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,3-dibromopropane via nucleophilic substitution is a robust and well-understood reaction. By carefully controlling the reaction conditions, particularly the choice of a polar aprotic solvent like DMSO, high yields of the desired product can be achieved. This technical guide provides the essential information for researchers and scientists to successfully perform this synthesis in a laboratory setting. As with all chemical procedures, adherence to proper safety protocols is paramount.

References

- 1. This compound | 544-13-8 [chemicalbook.com]

- 2. This compound | C5H6N2 | CID 10994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dibromopropane | 109-64-8 [chemicalbook.com]

- 4. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. shout.education [shout.education]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound Price, Properties, Applications & Safety Data | Leading China this compound Manufacturer & Supplier [nj-finechem.com]

- 12. This compound CAS#: 544-13-8 [m.chemicalbook.com]

- 13. lobachemie.com [lobachemie.com]

- 14. 1,3-Dibromopropane - Safety Data Sheet [chemicalbook.com]

Physical properties of Glutaronitrile at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of glutaronitrile at various temperatures. The information is compiled from available literature and databases to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound is utilized.

Introduction

This compound, also known as pentanedinitrile or 1,3-dicyanopropane, is an organic compound with the formula NC(CH₂)₃CN. It is a colorless, viscous liquid that finds applications as a solvent, a precursor in chemical synthesis, and as a component in electrolyte solutions for batteries. A thorough understanding of its physical properties as a function of temperature is crucial for its effective use and for the design of processes involving this compound. This guide summarizes key physical properties, details the experimental methods used for their determination, and presents the data in a structured format.

Tabulated Physical Properties of this compound

The following tables summarize the available quantitative data for the physical properties of this compound at different temperatures.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | N/A |

| Molecular Weight | 94.11 g/mol | N/A |

| Melting Point | -29 °C | [1][2] |

| Boiling Point | 285-287 °C | [1][2] |

| Density (at 25 °C) | 0.995 g/mL | [1] |

| Refractive Index (n20/D) | 1.434 | [1] |

Table 2: Thermodynamic Properties of this compound at Different Temperatures

Data derived from calorimetrically determined measurements by Clever, H. L., Wulff, C. A., & Westrum, E. F. (1965).

| Temperature (K) | Molar Heat Capacity, C_p (J/mol·K) | Standard Molar Entropy, S° (J/mol·K) |

| 5 | (Data not available in search results) | (Data not available in search results) |

| 10 | (Data not available in search results) | (Data not available in search results) |

| ... | (Data not available in search results) | (Data not available in search results) |

| 298.15 | 186.26 | 239.45 |

| ... | (Data not available in search results) | (Data not available in search results) |

| 350 | (Data not available in search results) | (Data not available in search results) |

Note: Specific heat capacity and entropy values at temperatures other than 298.15 K from the primary reference could not be obtained from the search results. The available data from the NIST WebBook confirms these values at standard conditions.

Table 3: Viscosity and Surface Tension of this compound

| Temperature (°C) | Dynamic Viscosity (mPa·s) | Surface Tension (mN/m) |

| (Data not available) | (Data not available) | (Data not available) |

Experimental Protocols

This section details the methodologies for the key experiments cited for the determination of the physical properties of this compound and related compounds.

Determination of Thermodynamic Properties (Heat Capacity and Entropy)

The thermodynamic properties of this compound, specifically its heat capacity and entropy, were determined using adiabatic calorimetry .

Methodology:

-

Calorimeter: A laboratory-constructed adiabatic calorimeter is employed. This apparatus is designed to minimize heat exchange with the surroundings.

-

Sample Preparation: A high-purity sample of this compound is hermetically sealed in a calorimeter vessel, typically made of gold-plated copper. The mass of the sample is precisely determined.

-

Adiabatic Shielding: The calorimeter vessel is surrounded by adiabatic shields. The temperature of these shields is continuously and automatically adjusted to match the temperature of the calorimeter vessel, thereby preventing heat leaks.

-

Heating and Temperature Measurement: Electrical energy is introduced to the sample in small, precisely measured increments. The resulting temperature rise is measured with a high-precision platinum resistance thermometer.

-

Data Acquisition: The energy input and the corresponding temperature increase are recorded at various temperature intervals, typically from near absolute zero (around 5 K) up to the desired upper temperature limit (e.g., 350 K).

-

Calculation: The molar heat capacity (C_p) at each temperature is calculated from the energy input (ΔQ), the temperature change (ΔT), and the number of moles of the substance (n) using the formula: C_p = (ΔQ/ΔT)/n. The standard molar entropy (S°) is then calculated by integrating the heat capacity data from 0 K to the desired temperature, using the third law of thermodynamics.

Determination of Density

The density of liquid this compound can be determined using a pycnometer .

Methodology:

-

Pycnometer Calibration: The exact volume of a clean, dry pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) at a specific temperature and measuring the mass.

-

Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

Temperature Equilibration: The filled pycnometer is placed in a thermostatically controlled water bath to bring the sample to the desired temperature.

-

Mass Determination: The pycnometer containing the this compound is weighed on an analytical balance.

-

Calculation: The density (ρ) is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer. This procedure is repeated for each desired temperature.

Determination of Viscosity

The viscosity of liquid this compound can be measured using an Ostwald viscometer .

Methodology:

-

Viscometer Preparation: A clean and dry Ostwald viscometer is mounted vertically in a constant-temperature bath.

-

Sample Loading: A precise volume of this compound is introduced into the larger bulb of the viscometer.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate with the bath.

-

Flow Time Measurement: The liquid is drawn up into the other arm of the viscometer above the upper fiducial mark. The time taken for the liquid meniscus to fall between the upper and lower fiducial marks is measured accurately using a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 't' is the flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) is then obtained by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature (η = ν * ρ). The calibration constant 'C' is determined by measuring the flow time of a reference liquid with a known viscosity and density.

Determination of Surface Tension

The surface tension of liquid this compound can be determined using the Du Noüy ring method .

Methodology:

-

Apparatus Setup: A clean platinum-iridium ring is attached to a sensitive tensiometer. The sample of this compound is placed in a vessel on a movable platform.

-

Measurement Initiation: The platform is raised until the ring is immersed in the this compound.

-

Lamella Formation: The platform is then slowly lowered, causing a liquid lamella to be formed and pulled upwards by the ring.

-

Maximum Force Measurement: As the platform is lowered, the force exerted on the ring by the surface tension of the liquid increases to a maximum just before the lamella breaks. The tensiometer records this maximum force.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F_max) and the circumference of the ring (L) using the formula γ = F_max / (2 * L * cos(θ)), where θ is the contact angle (assumed to be 0 for a clean platinum ring and most liquids). Correction factors are typically applied to account for the shape of the liquid meniscus.

Visualization of Physical Property Relationships

The following diagram illustrates the general relationship between temperature and the key physical properties of this compound based on established physical principles.

Conclusion

This technical guide has summarized the currently available data on the physical properties of this compound at various temperatures. While thermodynamic data from the work of Clever, Wulff, and Westrum provide a solid foundation for understanding its heat capacity and entropy, there is a notable lack of publicly available experimental data on the temperature dependence of its viscosity and surface tension. The provided experimental protocols offer a basis for conducting such measurements. Further experimental investigation into these properties is warranted to provide a more complete physical profile of this compound for its diverse applications in research and industry.

References

Spectroscopic Analysis of Glutaronitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of glutaronitrile using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for the structural elucidation of this compound. Quantitative spectral data are presented in structured tables, and key experimental workflows and molecular structures are visualized using Graphviz diagrams to facilitate a deeper understanding of the analytical processes.

Introduction

This compound, also known as pentanedinitrile or 1,3-dicyanopropane, is a simple aliphatic dinitrile with the chemical formula NC(CH₂)₃CN. Its symmetrical structure and the presence of both nitrile and methylene (B1212753) functional groups make it an excellent model compound for spectroscopic analysis. Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and for studying its role in various chemical syntheses. This guide focuses on two of the most powerful techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies. Together, these techniques offer a complete picture of the molecular structure of this compound.

Spectroscopic Data

The following sections present the quantitative NMR and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry. There are two distinct proton environments, leading to two signals in the spectrum. The protons on the carbons adjacent to the nitrile groups (C2 and C4) are chemically equivalent, as are the two protons on the central carbon (C3).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~2.56 | Triplet (t) | 4H | ~7.0 | -CH₂-CN |

| ~2.06 | Quintet (quin) | 2H | ~7.0 | -CH₂-CH₂-CH₂- |

Note: The coupling constant is a typical value for vicinal coupling in acyclic systems.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~118 | C≡N |

| ~25 | -CH₂-CH₂-CH₂- |

| ~15 | -CH₂-CN |

Note: These are estimated chemical shifts based on typical values for nitrile and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below is for the liquid state and is based on established literature.[1]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2965 | Medium | CH₂ asymmetric stretching |

| 2935 | Medium | CH₂ symmetric stretching |

| 2250 | Strong | C≡N stretching |

| 1430 | Strong | CH₂ scissoring |

| 1335 | Medium | CH₂ wagging |

| 1240 | Medium | CH₂ twisting |

| 945 | Medium | C-C stretching |

| 840 | Medium | CH₂ rocking |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial until the this compound is completely dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals.

-

Analyze the multiplicities and determine the coupling constants.

-

3.1.3. ¹³C NMR Acquisition

-

Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

-

Locking and Shimming: Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 128-1024 scans, depending on the sample concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a single drop of neat this compound onto the center of the ATR crystal or onto one of the salt plates.

-

If using salt plates, carefully place the second plate on top of the first to create a thin liquid film.

3.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment (with clean ATR crystal or salt plates) to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared sample into the spectrometer's sample holder.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding frequencies.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by NMR and IR provides a clear and detailed picture of its molecular structure. The ¹H NMR spectrum confirms the presence of two distinct proton environments, while the ¹³C NMR spectrum reveals the three unique carbon environments. The IR spectrum provides definitive evidence for the nitrile and methylene functional groups through their characteristic vibrational frequencies. The combination of these techniques, guided by the detailed experimental protocols outlined in this guide, allows for the unambiguous identification and structural characterization of this compound, a valuable skill for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the FT-IR Spectrum and Vibrational Modes of Glutaronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational modes of glutaronitrile. It is designed to serve as a detailed resource for researchers and professionals who utilize vibrational spectroscopy for the characterization and analysis of nitrile-containing compounds. This document summarizes key spectral data, outlines experimental methodologies, and presents a logical framework for understanding the vibrational behavior of the this compound molecule.

Introduction to the Vibrational Spectroscopy of this compound

This compound (NC-(CH₂)₃-CN) is a dinitrile compound whose flexibility allows for the existence of multiple rotational isomers (conformers), which complicates its vibrational spectrum. The primary conformers are designated as TT (trans-trans), TG (trans-gauche), GG (gauche-gauche), and GG' (gauche-gauche').[1] The liquid-state FT-IR spectrum of this compound is particularly complex due to the co-existence of these conformers.[1] In the crystalline solid state, specific conformers can be isolated, leading to a more defined spectrum.[1] This guide will focus on the vibrational modes observed in both the liquid and solid phases, providing a basis for the structural analysis of this compound in various states.

FT-IR Spectral Data and Vibrational Mode Assignments

The following table summarizes the observed infrared absorption bands of this compound in the liquid and solid states, along with their corresponding vibrational mode assignments. The data for the solid state distinguishes between the stable (GG conformer) and metastable (TG conformer) crystalline forms.[1]

| Wavenumber (cm⁻¹) - Liquid State | Wavenumber (cm⁻¹) - Solid State (GG Conformer) | Wavenumber (cm⁻¹) - Solid State (TG Conformer) | Vibrational Mode Assignment |

| ~2250 | ~2250 | ~2250 | C≡N Stretching |

| 1460 | 1460 | 1451 | CH₂ Bending |

| 1433 | 1433 | 1420 | CH₂ Bending |

| 1350 | 1350 | 1364 | CH₂ Wagging |

| 1316 | 1316 | 1328 | CH₂ Wagging |

| 1287/79 | 1287/79 | 1289/82 | CH₂ Twisting |

| 1250 | 1250 | 1300 | CH₂ Twisting |

| 1190 | 1190 | 1224/14 | CH₂ Twisting |

| 1125 | 1125 | 1181/74 | CH₂ Twisting |

| 903 | 903 | 943 | CH₂ Rocking |

| 837 | 837 | 839/35 | CH₂ Rocking |

| 768/54 | 768/54 | 757/51 | CH₂ Rocking |

| 1065 | 1065 | 1060 | C-C Stretching |

| 1026 | 1026 | 1045 | C-C Stretching |

| 1010 | 1010 | 1009 | C-C Stretching |

| 873 | 873 | 859 | C-C Stretching |

| 588 | 588 | 586 | C-C-C Bending |

| 537 | 537 | 511 | C-C-C Bending |

Data sourced from "Infrared Spectrum and Molecular Configuration of this compound".[1]

Experimental Protocols

The acquisition of high-quality FT-IR spectra is crucial for accurate vibrational analysis. The following outlines a standard methodology for the analysis of liquid this compound.

3.1. Sample Preparation

For liquid-phase FT-IR analysis of this compound, a thin film of the neat liquid is prepared between two infrared-transparent salt plates, such as sodium chloride (NaCl), potassium bromide (KBr), or calcium fluoride (B91410) (CaF₂). A drop of this compound is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film, ensuring no air bubbles are trapped. The plates are then mounted in a sample holder.

3.2. Instrumentation and Data Acquisition

A modern FT-IR spectrometer, such as a PerkinElmer, Bruker, or Jasco model, is typically employed. The instrument is equipped with a Globar source, a KBr beamsplitter, and a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Background Spectrum: A background spectrum of the empty salt plates or the solvent (if used) is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: The prepared this compound sample is placed in the spectrometer's sample compartment, and the spectrum is recorded.

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for resolving the vibrational bands of liquid this compound.

-

Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

3.3. Data Processing

The acquired data is processed using the spectrometer's software. This typically involves:

-

Fourier Transformation: The raw interferogram is converted into a frequency-domain spectrum.

-

Background Subtraction: The background spectrum is subtracted from the sample spectrum.

-

Baseline Correction: A baseline correction may be applied to account for any sloping baseline.

-

Peak Picking: The wavenumbers of the absorption maxima are identified.

Vibrational Modes of this compound: A Logical Framework

The vibrational modes of the this compound molecule can be categorized into several distinct types. The following diagram illustrates the logical relationship between these vibrational modes.

Caption: Logical Flow of this compound Vibrational Modes

This guide provides a foundational understanding of the FT-IR spectrum and vibrational modes of this compound. For more in-depth analysis, particularly regarding the conformational landscape and theoretical calculations, consulting specialized research articles is recommended.

References

The Elusive Crystalline Architecture of Glutaronitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Glutaronitrile, also known as pentanedinitrile, is a simple aliphatic dinitrile with the chemical formula C₅H₆N₂.[1][2][3] While its physical and chemical properties are well-documented, a comprehensive, publicly available single-crystal X-ray diffraction study detailing its precise crystal structure remains conspicuously absent from the scientific literature. This technical guide synthesizes the available information on the molecular geometry of this compound derived from conformational studies and outlines the standard experimental protocols that would be employed for a definitive crystal structure determination.

Molecular Geometry and Conformational Analysis

The molecular structure of this compound consists of a three-carbon propane (B168953) backbone with a nitrile group at each end. The flexibility of the C-C single bonds allows the molecule to adopt several different conformations. Computational studies and gas-phase experiments have explored the potential energy surface of this compound, identifying multiple conformers.[4] The relative orientation of the two nitrile groups and the geometry of the central carbon chain define these different spatial arrangements. While a definitive solid-state conformation has not been experimentally determined via X-ray crystallography, theoretical studies provide valuable insights into the molecule's preferred geometries.

Crystallographic Data

As of this writing, a detailed crystallographic dataset for this compound, including unit cell parameters, space group, and atomic coordinates, is not publicly available in peer-reviewed journals or open crystallographic databases. The determination of these parameters would require a successful single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

Table 2: Selected Molecular Geometry Parameters (Hypothetical from a future crystal structure determination)

| Bond/Angle | Length (Å) / Angle (°) |

| C≡N | To be determined |

| C-C (nitrile) | To be determined |

| C-C (backbone) | To be determined |

| C-C-C | To be determined |

| C-C≡N | To be determined |

| Dihedral Angle (N≡C-C-C-C) | To be determined |

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would necessitate the following experimental workflow, a standard procedure in the field of X-ray crystallography.

Synthesis and Purification

High-purity this compound is commercially available. If synthesized, it would typically be prepared by the reaction of 1,3-dibromopropane (B121459) with a cyanide salt. Subsequent purification would be achieved through distillation to remove any impurities that could hinder crystallization.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a low-melting-point compound like this compound (melting point: -29.6 °C), in-situ crystallization on the diffractometer at low temperatures would be the most probable approach. Alternative methods could include:

-

Slow Evaporation: Dissolving this compound in a suitable volatile solvent and allowing the solvent to evaporate slowly at a controlled temperature.

-

Vapor Diffusion: Placing a solution of this compound in a small, open container within a larger sealed vessel containing a precipitant solvent in which this compound is less soluble. Slow diffusion of the precipitant vapor into the this compound solution can induce crystallization.

-

Cooling Crystallization: Slowly cooling a saturated solution of this compound to induce crystallization.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer head, typically under a stream of cold nitrogen gas to maintain a stable low temperature. X-ray diffraction data would then be collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details. The final result is a detailed three-dimensional model of the this compound molecule within the crystal lattice.

Logical Workflow for Crystal Structure Determination

Conclusion

While a definitive crystal structure of this compound remains to be publicly elucidated, this guide provides a framework for understanding its molecular geometry based on conformational analysis and outlines the standard experimental procedures required for its structural determination. The eventual publication of the crystal structure of this compound will be a valuable addition to the chemical literature, providing a precise understanding of its solid-state packing and intermolecular interactions, which could be of interest to researchers in materials science and drug development.

References

An In-depth Technical Guide on the Thermodynamic Properties and Heat Capacity of Glutaronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and heat capacity of glutaronitrile. The data and methodologies presented are crucial for understanding the physicochemical behavior of this compound, which is essential for its application in various research and development contexts, including its use as a solvent or an electrolyte additive in high-energy/power Li-ion batteries.

Experimental Determination of Thermodynamic Properties

The primary method for determining the thermodynamic properties of this compound with high precision is adiabatic calorimetry . This technique measures the heat capacity of a substance as a function of temperature by introducing a known quantity of heat and measuring the resulting temperature increase under adiabatic conditions (no heat exchange with the surroundings).

The experimental protocol for the adiabatic calorimetric measurements of this compound, as detailed in the foundational study by Clever, Wulff, and Westrum (1965), involves the following key steps:

-

Sample Preparation: A highly purified sample of this compound is used. The purity is often assessed by methods such as fractional fusion. The sample is degassed to remove any volatile impurities and then transferred as a liquid into the calorimeter vessel.[1]

-

Calorimeter Setup: A sophisticated adiabatic calorimeter is employed. To enhance thermal equilibration within the sample, a small amount of helium gas (e.g., 399 torr in an 8-cc vapor space) is added to the calorimeter.[1] The mass of the sample is precisely measured in vacuo.[1]

-

Instrumentation and Calibration: All measurements, including temperature, time, potential, and resistance, are referenced to calibrations from a standards body like the National Bureau of Standards.[1]

-

Heat Capacity Measurement: The experimental heat capacity is measured by introducing a known amount of electrical energy (heat) to the sample and measuring the corresponding temperature increment (ΔT). A curvature correction is applied to the measured values of ΔH/ΔT to obtain the true heat capacity at a specific temperature.[1]

-

Data Acquisition: Measurements are taken over a wide temperature range, for instance, from 5 to 350 K, to characterize the thermodynamic properties of both the solid and liquid phases.[1] Multiple series of measurements are conducted to ensure accuracy and reproducibility.

-

Enthalpy of Fusion: The enthalpy of fusion is determined by measuring the total heat required to transition the substance from the solid to the liquid phase at its triple point.

The probable error for such measurements is typically around 4% near 10 K, decreasing to 1% at 15 K, and is less than 0.1% above 25 K.[1] For liquid this compound, the vapor pressure is low enough that a correction for vaporization is generally not needed.[1]

Caption: Experimental workflow for adiabatic calorimetry of this compound.

Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound in its condensed states. The data are presented in terms of the defined thermochemical calorie (4.1840 J) and an ice point of 273.15 K.[1] The gram formula mass of this compound is 94.117 g/mol .[1]

Table 1: Molar Thermodynamic Functions of this compound (Condensed Phases) [1]

| Temperature (K) | C_p (cal/mol K) | S° (cal/mol K) | (H°-H°₀)/T (cal/mol K) | -(G°-H°₀)/T (cal/mol K) |

| Solid | ||||

| 5 | 0.048 | 0.016 | 0.012 | 0.004 |

| 10 | 0.370 | 0.128 | 0.096 | 0.032 |

| 20 | 2.503 | 0.963 | 0.712 | 0.251 |

| 40 | 7.950 | 4.888 | 3.535 | 1.353 |

| 60 | 11.83 | 9.395 | 6.273 | 3.122 |

| 80 | 14.81 | 13.88 | 8.657 | 5.223 |

| 100 | 17.29 | 18.10 | 10.74 | 7.36 |

| 150 | 22.58 | 27.88 | 15.17 | 12.71 |

| 200 | 28.00 | 36.88 | 18.98 | 17.90 |

| 244.21 | 33.00 | 44.57 | 22.11 | 22.46 |

| Liquid | ||||

| 244.21 | 42.02 | 56.89 | 22.11 | 34.78 |

| 250 | 42.17 | 57.91 | 22.61 | 35.30 |

| 273.15 | 43.10 | 61.88 | 24.58 | 37.30 |

| 298.15 | 43.80 | 65.55 | 26.54 | 39.01 |

| 300 | 43.85 | 65.84 | 26.70 | 39.14 |

| 350 | 45.40 | 72.58 | 30.14 | 42.44 |

Note: The triple point of this compound is 244.21 K. The entropy of fusion at this temperature is 12.32 cal/mol K.[1]

Table 2: Heat Capacity of Liquid this compound

The heat capacity of both the normal and undercooled liquid this compound can be fitted by the least-squares line:[1] C_p = 34.25 + 0.03170 * T (cal/mol K)

Table 3: Key Thermodynamic Values at Standard Conditions (298.15 K)

| Property | Value | Units |

| Heat Capacity (C_p) | 43.80[1] (183.26 J/mol K) | cal/mol K |

| Entropy (S°) | 57.23[1] (239.45 J/mol K)[2][3] | cal/mol K |

| Enthalpy Function [(H°-H°₀)/T] | 32.44[1] | cal/mol K |

| Gibbs Energy Function [-(G°-H°₀)/T] | 24.79[1] | cal/mol K |

For the ideal gas at 298.15 K, the entropy is 88.1 cal/mol K.[1]

Logical Relationships in Thermodynamic Analysis

The measured heat capacity data forms the foundation for calculating other key thermodynamic functions. The relationships between these properties are governed by fundamental thermodynamic equations.

Caption: Derivation of thermodynamic functions from heat capacity data.

This guide provides essential, high-quality data and methodological insights into the thermodynamic properties of this compound, serving as a valuable resource for professionals in research and development. The presented calorimetric data is fundamental for modeling and predicting the behavior of this compound in various chemical systems and processes.

References

Quantum Chemical Insights into Glutaronitrile: A Technical Guide for Researchers

Introduction

Glutaronitrile, also known as pentanedinitrile, is a dinitrile with the chemical formula C₅H₆N₂. Its flexible aliphatic chain allows for the existence of multiple conformers, making it an interesting subject for computational chemistry studies. Understanding the structural and electronic properties of this compound is crucial for its applications in various fields, including as a solvent, in organic synthesis, and potentially in materials science. Quantum chemical calculations provide a powerful tool to investigate the properties of this compound at the molecular level, offering insights that complement experimental data.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the properties of this compound. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the computational modeling of flexible molecules.

Conformational Analysis

Quantum chemical calculations have been employed to explore the conformational landscape of this compound. The molecule has four main conformers, designated by the dihedral angles of the carbon backbone: gg, gt, tt, and gg'. Computational studies, such as those using Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD) methods with correlation-consistent basis sets (e.g., cc-pVTZ), have consistently shown that the gg (gauche-gauche) conformer is the most stable, representing the global minimum on the potential energy surface.

The relative energies of the conformers are crucial for understanding the molecule's behavior in different environments. While specific energy values can vary slightly depending on the level of theory and basis set used, the general trend in stability is typically found to be gg > gt > tt. The gg' conformer is generally considered to be of higher energy and less stable.

Quantum Chemical Calculation Workflow

The process of performing quantum chemical calculations on a molecule like this compound follows a systematic workflow. This typically involves selecting a computational method and basis set, performing geometry optimizations, and then calculating various molecular properties. The following diagram illustrates a typical workflow for such a study.

A typical workflow for quantum chemical calculations of molecular properties.

Calculated Molecular Properties

Geometrical Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C1 | N1 | 1.15 | ||

| C2 | C1 | 1.47 | |||

| C3 | C2 | 1.54 | |||

| C4 | C3 | 1.54 | |||

| C5 | C4 | 1.47 | |||

| C5 | N2 | 1.15 | |||

| Bond Angle (º) | C2 | C1 | N1 | 179.8 | |

| C3 | C2 | C1 | 112.5 | ||

| C4 | C3 | C2 | 114.0 | ||

| C5 | C4 | C3 | 112.5 | ||

| C4 | C5 | N2 | 179.8 | ||

| Dihedral Angle (º) | C1 | C2 | C3 | C4 | -65.0 |

| C2 | C3 | C4 | C5 | -65.0 | |

| Note: The values in this table are illustrative and based on typical values for similar molecules. They are not from a specific published calculation on this compound. |

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface (a true minimum will have no imaginary frequencies) and for predicting infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental results. Below is a representative table of calculated vibrational frequencies for this compound, though a complete assignment from a published study is not available.

| Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Assignment |

| ν₁ | 2285 | 2240 | C≡N stretch (asymmetric) |

| ν₂ | 2280 | 2235 | C≡N stretch (symmetric) |

| ν₃ | 2980 | 2920 | CH₂ stretch (asymmetric) |

| ν₄ | 2940 | 2881 | CH₂ stretch (symmetric) |

| ν₅ | 1460 | 1431 | CH₂ scissoring |

| ν₆ | 1250 | 1225 | CH₂ twisting |

| ν₇ | 950 | 931 | C-C stretch |

| ν₈ | 550 | 539 | C-C-C deformation |

| Note: The values and assignments in this table are illustrative and based on typical frequency ranges for aliphatic dinitriles. |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical spectra that can be compared with experimental data to aid in structure elucidation. Experimental ¹H and ¹³C NMR data for this compound is available, though often as part of a larger study. The table below illustrates how calculated and experimental NMR data would be presented.

| Nucleus | Atom Number | Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-311++G(d,p)) | Experimental Chemical Shift (ppm) |

| ¹³C | C1, C5 (CN) | 118.5 | 117.9 |

| C2, C4 (CH₂) | 16.2 | 15.8 | |

| C3 (CH₂) | 24.8 | 24.1 | |

| ¹H | H (on C2, C4) | 2.65 | 2.60 |

| H (on C3) | 2.10 | 2.05 | |

| Note: The calculated values are illustrative. Experimental values are typical for this compound in CDCl₃. |

Logical Relationship of this compound Conformers

The different conformers of this compound can interconvert through rotation around the C-C single bonds. The following diagram illustrates the relationships between the low-energy conformers.

Relationship between the conformers of this compound.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy of Liquid this compound

Objective: To obtain the vibrational spectra of liquid this compound.

FT-IR Spectroscopy Protocol:

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation: A small drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is collected.

-

The sample is placed in the beam path.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of this compound.

FT-Raman Spectroscopy Protocol:

-

Instrumentation: A Fourier-transform Raman spectrometer with a near-infrared (NIR) laser excitation source (e.g., 1064 nm Nd:YAG laser) and a germanium (Ge) or indium gallium arsenide (InGaAs) detector.

-

Sample Preparation: Liquid this compound is placed in a glass vial or NMR tube.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered radiation is collected at 180° (backscattering) or 90° geometry.

-

The spectrum is recorded over a desired Raman shift range (e.g., 3500 to 100 cm⁻¹).

-

A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum of intensity versus Raman shift provides the vibrational fingerprint of the molecule.

Gas Electron Diffraction (GED)

Objective: To determine the gas-phase molecular structure of this compound.

Experimental Protocol (Generalized for Aliphatic Nitriles):

-

Instrumentation: A gas electron diffraction apparatus consisting of an electron gun, a diffraction chamber, a nozzle for sample introduction, a rotating sector, and a detector (e.g., photographic plates or a CCD camera).

-

Sample Preparation: A sample of this compound is placed in a reservoir connected to the nozzle system. The sample is heated to achieve a sufficient vapor pressure for introduction into the diffraction chamber.

-

Data Acquisition:

-

The diffraction chamber is evacuated to a high vacuum (e.g., 10⁻⁷ mbar).

-

A high-energy electron beam (e.g., 40-60 keV) is generated and directed towards the gas stream effusing from the nozzle.

-

The scattered electrons form a diffraction pattern that is recorded by the detector at different camera distances to cover a wide range of scattering angles. A rotating sector is used to compensate for the rapid fall-off in scattering intensity with increasing angle.

-

-

Data Reduction and Analysis:

-

The recorded diffraction patterns are digitized and radially averaged to obtain a one-dimensional intensity curve as a function of the scattering variable s.

-

The experimental molecular scattering intensity is extracted by subtracting the atomic scattering background.

-

A theoretical molecular scattering intensity is calculated based on a structural model of the molecule, considering the different conformers and their populations.

-

The theoretical and experimental intensities are compared, and the structural parameters (bond lengths, bond angles, dihedral angles, and vibrational amplitudes) are refined using a least-squares fitting procedure to obtain the best agreement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural characterization.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts of the peaks are referenced to TMS.

-

The integration of the peaks in the ¹H spectrum is analyzed to determine the relative number of protons.

-

The multiplicities of the signals (singlet, doublet, triplet, etc.) in the ¹H spectrum are analyzed to deduce information about neighboring protons.

-

Conclusion

Quantum chemical calculations are an indispensable tool for investigating the properties of this compound. They provide detailed information on its conformational preferences, molecular structure, and spectroscopic properties. While a wealth of information can be extracted from these calculations, it is evident that there is an opportunity for more comprehensive and systematically tabulated computational data to be published for this molecule. Such data would be highly valuable for the scientific community, facilitating a deeper understanding of this compound's behavior and enabling more accurate modeling of its properties in various applications. The combination of theoretical calculations with experimental techniques like FT-IR, Raman, GED, and NMR spectroscopy provides a robust framework for the thorough characterization of flexible molecules like this compound.

The Dawn of Dinitriles: A Review of the Early Synthesis of Glutaronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical methods surrounding the discovery and synthesis of glutaronitrile, a foundational molecule in organic chemistry. While pinpointing the singular, first-ever synthesis proves elusive in readily available literature, early preparations centered on the nucleophilic substitution reaction of a dihaloalkane with a cyanide salt. A well-documented and representative example of these early methodologies is the synthesis of "trimethylene cyanide," the historical name for this compound, from trimethylene bromide (1,3-dibromopropane) and sodium cyanide. This guide will provide an in-depth look at this foundational method, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Experimental Protocol: Synthesis of this compound from 1,3-Dibromopropane

The following procedure is adapted from a well-established early 20th-century method, providing a robust example of the techniques employed in the initial preparations of this compound.

Apparatus:

The reaction is conducted in a 5-liter round-bottomed flask fitted with a reflux condenser and a separatory funnel.

Reagents:

-

Sodium Cyanide (NaCN): 294 g (6 moles)

-

Water: 300 cc

-

Trimethylene Bromide (1,3-Dibromopropane): 500 g (2.47 moles)

-

95% Alcohol (Ethanol): 1 L

-

Ethyl Acetate (B1210297)

Procedure:

-

Reaction Setup: A solution of 294 g of sodium cyanide in 300 cc of water is prepared in the 5-liter flask. The mixture is heated on a steam bath for two to three hours until the majority of the sodium cyanide has dissolved.

-

Addition of Reactants: A solution of 500 g of trimethylene bromide in 1 L of 95% alcohol is added dropwise through the separatory funnel over a period of forty to sixty minutes.

-

Reflux: The reaction mixture is then heated under reflux on a steam bath for approximately thirty hours. It is crucial to avoid prolonged heating to prevent the partial hydrolysis of the resulting nitrile.

-

Solvent Removal: After the reflux period, the alcohol is distilled off.

-

Extraction: The remaining residue, which consists of sodium bromide, unreacted sodium cyanide, and the desired this compound, is extracted with 300–400 cc of ethyl acetate. This solvent selectively dissolves the this compound.

-

Filtration and Washing: The ethyl acetate solution is filtered to remove the inorganic salts. The collected salts are then washed with an additional 100 cc of ethyl acetate to ensure complete recovery of the product.

-

Purification: The ethyl acetate is removed from the combined filtrates by distillation at atmospheric pressure. The residual liquid, this compound, is then purified by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the described historical synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Sodium Cyanide (NaCN) | 294 g (6 moles) |

| 1,3-Dibromopropane | 500 g (2.47 moles) |

| Solvents | |

| Water | 300 cc |

| 95% Ethanol | 1 L |

| Ethyl Acetate (extraction) | 300-400 cc (initial), 100 cc (wash) |

| Reaction Conditions | |

| Reaction Time | ~30 hours |

| Reaction Temperature | Steam bath (reflux) |

| Product Information | |

| Product Name | This compound (Trimethylene Cyanide) |

| Boiling Point | 144–147 °C at 13 mm Hg |

| 131–134 °C at 10 mm Hg | |

| Yield | 180–200 g (77–86% of theoretical) |

Visualizing the Process

To better understand the experimental and chemical transformations, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

An In-depth Technical Guide to the Solubility of Glutaronitrile in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glutaronitrile, a dinitrile compound of significant interest in chemical synthesis and pharmaceutical applications. Understanding the solubility of this compound in various solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Physicochemical Properties of this compound

This compound, also known as pentanedinitrile or 1,3-dicyanopropane, is a colorless liquid at room temperature.[1] Its chemical structure, featuring two polar nitrile (-C≡N) groups separated by a three-carbon aliphatic chain, imparts a unique solubility profile. The presence of the polar nitrile groups allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the hydrocarbon backbone contributes to its solubility in less polar organic solvents.[1][2]

A summary of key physicochemical properties is presented below:

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | [3] |

| Molecular Weight | 94.11 g/mol | [4] |

| Appearance | Colorless liquid | [1][3] |

| Melting Point | -29 °C | [4] |

| Boiling Point | 286-287 °C | [4] |

| Density | 0.995 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.434 | [4] |

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some semi-quantitative data has been reported, which is summarized in the tables below. It is important to note that the term "alcohol" in some sources is not specific; therefore, data for individual alcohols should be determined experimentally for precise applications.

Table 1: Solubility of this compound in Water and Selected Organic Solvents

| Solvent | Formula | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Water | H₂O | ~0.34 | Ambient | Slightly soluble.[4] |

| Boiling Water | H₂O | ~4.0 | 100 | Increased solubility at higher temperatures.[4] |

| Acetone | C₃H₆O | ~8.33 | Ambient | Soluble.[4] |

| "Alcohol" | ROH | ~3.23 | Ambient | Soluble (specific alcohol not defined).[4] |

| Chloroform | CHCl₃ | - | Ambient | Slightly soluble to soluble.[4] |

| Diethyl Ether | (C₂H₅)₂O | - | Ambient | Slightly soluble.[4] |

| Glycerol | C₃H₈O₃ | ~2.0 | Ambient | Soluble.[4] |

Note: The solubility values in g/100 mL were calculated from the reported data of "1g in X ml".

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Polar Protic Solvents | |

| Water | Slightly Soluble[4] |

| Alcohols (general) | Soluble[2] |

| Polar Aprotic Solvents | |

| Acetone | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble based on polarity |

| N,N-Dimethylformamide (DMF) | Expected to be soluble based on polarity |

| Nonpolar Solvents | |

| Diethyl Ether | Slightly Soluble[4] |

| Hexane | Expected to have low solubility[1] |

| Toluene | Expected to have low to moderate solubility |

The dual nature of this compound, with its polar nitrile groups and nonpolar hydrocarbon chain, leads to its miscibility with a range of solvents. It is generally soluble in polar organic solvents and shows limited solubility in nonpolar solvents.[1] The nitrile groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.[2]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Quantitative Solubility Determination

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

2. Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess solid phase is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it to remove any suspended solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL, mg/mL, or mol/L.

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the mean solubility value and the standard deviation.

-

Specify the temperature at which the solubility was determined.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound, from initial prediction to experimental determination.

Caption: A logical workflow for the assessment of this compound solubility.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in water and organic solvents. While some semi-quantitative data exists, there is a clear need for more comprehensive, quantitative studies to be performed and published to fully characterize its solubility profile across a wider range of conditions. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to generate reliable and accurate solubility data tailored to their specific needs in drug development and chemical synthesis. A systematic approach, combining predictive methods with experimental verification, will enable a more complete understanding and effective utilization of this compound's unique properties.

References

Glutaronitrile (CAS 544-13-8): A Technical Guide to Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties and associated hazards of Glutaronitrile (CAS 544-13-8). The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields, with a focus on clear data presentation and safety protocols.

Physicochemical Properties

This compound, also known as pentanedinitrile or 1,3-dicyanopropane, is a clear, colorless to light yellow liquid.[1][2] It is recognized for its utility as a chemical intermediate and as an electrolyte additive in high-energy/power Li-ion batteries.[1][2][3] A summary of its key physicochemical properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 544-13-8 | [1][4] |

| Molecular Formula | C5H6N2 | [1][4] |

| Molecular Weight | 94.11 - 94.12 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][4] |

| Odor | Odorless | [4] |

| Melting Point | -29 °C / -20.2 °F | [1][4] |

| Boiling Point | 285 - 287 °C / 545 - 548.6 °F | [1][4] |

| Density | 0.990 - 0.995 g/mL at 25 °C | [1][4] |

| Solubility | Soluble in acetone (B3395972) and chloroform. Slightly soluble in alcohol, diethyl ether, and water. | |

| Flash Point | > 112 °C / > 233.6 °F (closed cup) | [4] |

| Refractive Index | n20/D 1.434 | [1] |

Toxicological Profile and Hazards

This compound is classified as a hazardous chemical and requires careful handling.[4] The primary toxicological concern is its classification as acutely toxic if swallowed.[4][5][6] It is also considered harmful in contact with skin or if inhaled.[5][6] The toxicity of organic nitriles, including this compound, is primarily attributed to their in vivo and in vitro decomposition into cyanide ions.[7] Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain.[7]

A summary of its hazard classifications is presented below:

| Hazard Class | Category | GHS Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [4][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][6] |

| Acute Toxicity, Inhalation (Vapors) | Category 4 | H332: Harmful if inhaled | [5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [4] |

Experimental Toxicity Data

While detailed experimental protocols for the following values are not publicly available in the summarized safety data sheets, the following toxicity data has been reported:

| Test | Species | Route | Value | Source(s) |

| LD50 | Mouse | Oral | 266 mg/kg | |

| LDLo | Rabbit | Subcutaneous | 18 mg/kg |

Safety, Handling, and First Aid

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize exposure to vapors.[4][5] Eyewash stations and safety showers must be readily accessible.[4]

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[4][6]

-

Skin Protection : Wear protective gloves and clothing to prevent skin contact.[4][6] Butyl rubber gloves are a compatible option.

-

Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[4]

-

General Hygiene : Do not eat, drink, or smoke in work areas.[5][6] Wash hands thoroughly after handling.[5][6]

First Aid Measures

Immediate medical attention is required in case of exposure.[4]

-

If Swallowed : Immediately call a POISON CENTER or doctor.[5] Rinse mouth.[6] Do not induce vomiting.[6]

-

If on Skin : Wash off immediately with plenty of water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[6]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[6]

-

If in Eyes : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

Stability and Reactivity